DNP-PEG12-NHS ester

Vue d'ensemble

Description

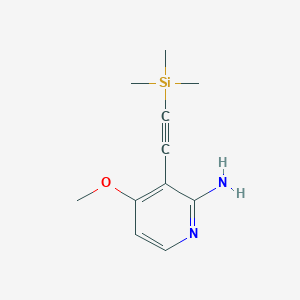

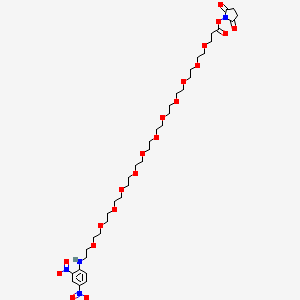

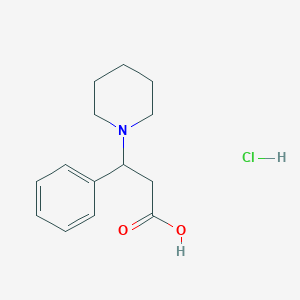

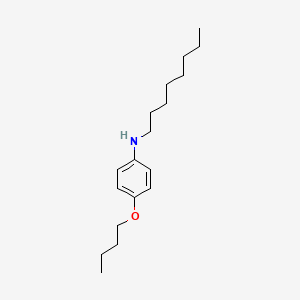

DNP-PEG12-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as involvement in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Synthesis Analysis

DNP-PEG12-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the use of DNP, a moiety involved in biological applications such as ion transport across membranes, and an NHS ester terminal group .Molecular Structure Analysis

The molecular formula of DNP-PEG12-NHS ester is C37H60N4O20 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis

The NHS ester moiety of DNP-PEG12-NHS ester can react specifically and efficiently with primary amines to form a covalent amide bond . This reaction is crucial in the application of DNP-PEG12-NHS ester in the synthesis of PROTACs .Physical And Chemical Properties Analysis

DNP-PEG12-NHS ester has a molecular weight of 880.90 . It has a boiling point of 868.1±75.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound appears as a pale yellow or colorless oily matter .Applications De Recherche Scientifique

1. Liposome Research

DNP-PEG12-NHS ester has been utilized in liposome research. For example, Kinsky et al. (1984) synthesized N-hydroxysuccinimide (NHS) ester derivatives for liposome incorporation, which could covalently bind compounds with a free amino group, such as e-dinitrophenyl-lysine. These findings are significant for the future applicability of liposomes containing NHS esters of phosphatidylethanolamine (PE) in immunogenic liposome preparation (Kinsky, Hashimoto, Loader, & Benson, 1984).

2. Hydrogel Development for Biomedical Applications

PEG-based hydrogel systems, incorporating NHS esters like Acr-PEG-NHS, are highly tunable for regenerative medicine and drug delivery applications. Browning et al. (2013) demonstrated that reducing the density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading to bioactive hydrogels. They also introduced a novel PEG linker, Aam-PEG-I, for enhanced hydrolytic stability, relevant in a variety of biomedical applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N4O20/c42-35-3-4-36(43)39(35)61-37(44)5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-38-33-2-1-32(40(45)46)31-34(33)41(47)48/h1-2,31,38H,3-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMYSNAZTFJPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNP-PEG12-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)